![molecular formula C11H16N4 B11898514 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- CAS No. 646056-21-5](/img/structure/B11898514.png)
1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-
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Overview
Description
1,7-Diazaspiro[4.4]nonane is a bicyclic spirocyclic amine characterized by two nitrogen atoms at positions 1 and 7, forming a fused 4- and 4-membered ring system. This scaffold has gained attention in medicinal chemistry due to its conformational rigidity, which can enhance binding selectivity and metabolic stability compared to linear or monocyclic analogs. The 1-pyrazinyl substitution introduces a heteroaromatic moiety, further diversifying its electronic and steric properties for targeted interactions. Synthetic routes, such as nucleophilic displacement and carbonyl reduction starting from malononitrile, have been optimized to improve yields and efficiency .
The compound has been explored in diverse therapeutic contexts, including antibacterial agents and sigma receptor (S1R/S2R) ligands. Its spirocyclic structure allows for precise spatial arrangement of functional groups, making it a versatile scaffold for structure-activity relationship (SAR) studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine derivatives with diazaspiro compounds in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale synthesis of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE with consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Antibacterial Activity: Spiroamines vs. Piperazine/Pyrrolidine Derivatives
In fluoroquinolone antibiotics, 1,7-diazaspiro[4.4]nonane (5a) substituted at the 7-position demonstrated potent Gram-positive and Gram-negative activity, comparable to piperazine and pyrrolidine analogs. However, N-alkylation of the related 2,7-diazaspiro[4.4]nonane (4b) significantly enhanced potency, suggesting that side-chain modifications can optimize antibacterial efficacy. For example:
The rigid spirocyclic core likely reduces conformational entropy, improving target engagement in bacterial DNA gyrase inhibition.
Sigma Receptor Ligands: Spirocycles vs. Bicyclic Analogs
In sigma receptor (S1R/S2R) ligand development, 2,7-diazaspiro[4.4]nonane derivatives exhibited nanomolar affinity (Ki = 1.8–11 nM for S1R) and selectivity over S2R. Comparatively, diazabicyclo[4.3.0]nonane derivatives showed lower selectivity, highlighting the spiro scaffold’s advantage:
Compound | S1R Ki (nM) | S2R Ki (nM) | Functional Profile | Reference |
---|---|---|---|---|
4b (AD186) | 2.7 | 27 | S1R agonist | |
5b (AB21) | 13 | 102 | S1R antagonist | |
Diazabicyclo[4.3.0] | 20–50 | 50–200 | Mixed activity |
The 2,7-diazaspiro[4.4]nonane core enables distinct functional outcomes (agonist/antagonist) based on substituents, unlike flexible bicyclic analogs.
Tumor Cell Activation: Spiroamines vs. Linear Diamines
In M2 isoform activation studies, 1,7-diazaspiro[4.4]nonane derivatives underperformed compared to piperazine and 1,4-diazepane analogs. For example:
Compound | AC50 (nM) | Max Response (%) | Reference |
---|---|---|---|
Piperazine | 50–100 | 150 | |
1,4-Diazepane | 895 | 120 | |
Spirocyclic diamines | >1000 | <100 |
The reduced potency of spirocycles here suggests target-specific limitations, possibly due to steric hindrance in binding pockets.
Biological Activity
1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spiro structure that incorporates a diazaspiro framework with a pyrazine moiety. Its chemical formula is C12H22N2O2, and it features unique steric and electronic properties that contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 226.32 g/mol |
CAS Number | 646056-21-5 |
Solubility | Moderate in DMSO |
Melting Point | Not available |
Antimicrobial Properties
Research indicates that 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study showed that treatment with the compound led to a significant decrease in cell viability in human breast cancer cell lines (MDA-MB-231) .
Case Study: Efficacy Against Trypanosomiasis
A notable case study involved the evaluation of 1,7-Diazaspiro[4.4]nonane derivatives for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The study highlighted that modifications to the compound's structure enhanced its potency and solubility, making it a promising candidate for further development as an anti-trypanosomal agent .
Table 2: Biological Activity Summary
Activity Type | Target Organism/Cell Type | Observed Effect |
---|---|---|
Antimicrobial | Staphylococcus aureus | Cell wall disruption |
Antimicrobial | Escherichia coli | Inhibition of metabolic pathways |
Anticancer | MDA-MB-231 (breast cancer) | Induction of apoptosis |
Antiparasitic | Trypanosoma brucei | Potent inhibition |
The biological activity of 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Signal Transduction Modulation : It can modulate signaling pathways associated with cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,7-Diazaspiro[4.4]nonane derivatives, and how do reaction conditions influence yield and purity?
The synthesis of 1,7-Diazaspiro[4.4]nonane derivatives typically involves cyclization of diamines with cyclic ketones or aldehydes in the presence of catalysts like HCl. Key methods include:
- Cyclization under reflux : Temperatures ranging from 100–200°C and pressures up to 10 atm optimize spirocyclic formation .
- Nucleophilic substitution : Pyrimidine or pyridinyl substituents are introduced via Buchwald-Hartwig amination or alkylation .
- Continuous flow processes : Used industrially to enhance purity and yield by optimizing temperature, solvent, and catalyst concentration .
Q. How does the spirocyclic structure of 1,7-Diazaspiro[4.4]nonane derivatives influence their chemical reactivity?
The spirocyclic framework imposes steric constraints, directing reactivity toward specific sites:
- Nitrogen atoms : Participate in hydrogen bonding and nucleophilic substitution .
- Substituent positioning : Pyrimidinyl or pyridinyl groups at the 1- or 7-position modulate electronic effects, altering redox and substitution behavior .
- Stereochemical control : Chiral centers (e.g., (R)- or (S)-configurations) influence enantioselective binding to biological targets .
Q. What spectroscopic techniques are essential for characterizing 1,7-Diazaspiro[4.4]nonane derivatives?
- NMR spectroscopy : Resolves spirocyclic geometry and substituent orientation via 1H- and 13C-NMR .
- X-ray crystallography : Confirms absolute stereochemistry and intermolecular interactions .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for N-alkylated derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize 1,7-Diazaspiro[4.4]nonane derivatives for sigma receptor (SR) modulation?
SAR strategies include:
- Hydrophobic group incorporation : Alkyl or aryl extensions at the 7-position enhance S1R/S2R binding. For example, (2-bromoethyl)benzene derivatives show nanomolar Ki values .
- Linker length optimization : Ethylene or propylene spacers between the spiro core and hydrophobic groups improve receptor subtype selectivity .
- Functional assays : In vivo models (e.g., capsaicin-induced allodynia) validate analgesic efficacy without motor impairment .
Q. What computational approaches are used to predict the binding modes of 1,7-Diazaspiro[4.4]nonane derivatives to biological targets?
- Molecular docking : Identifies key interactions (e.g., hydrogen bonds with S1R residues Glu172 and Asp126) .
- SAfiR (Structure-Affinity Relationship) analysis : Correlates substituent hydrophobicity with binding affinity .
- MD simulations : Evaluates conformational stability of ligand-receptor complexes under physiological conditions .
Q. How can contradictory data on biological activity among structurally similar diazaspiro derivatives be resolved?
- Functional profiling : Compare agonist/antagonist effects in vitro (e.g., phenytoin reversal assays) and in vivo (mechanical hypersensitivity models) .
- Receptor subtype selectivity : Radioligand binding assays (Ki for S1R vs. S2R) differentiate mechanisms .
- Metabolite analysis : LC-MS/MS identifies active metabolites that may explain discrepancies in reported IC50 values .
Q. What strategies improve the pharmacokinetic (PK) profile of 1,7-Diazaspiro[4.4]nonane-based inhibitors?
- Prodrug design : Esterification of carboxyl groups enhances oral bioavailability .
- N-alkylation : Reduces metabolic degradation (e.g., tert-butyl esters increase plasma half-life) .
- Salt formation : Hydrochloride salts improve aqueous solubility without altering receptor affinity .
Q. Methodological Challenges and Solutions
Q. How are stereochemical impurities addressed during large-scale synthesis?
- Chiral chromatography : Resolves enantiomers using cellulose-based columns .
- Asymmetric catalysis : Palladium or nickel catalysts enforce enantioselective cyclization .
Q. What in vitro assays are critical for evaluating enzyme inhibition by diazaspiro derivatives?
- Fluorescence polarization : Quantifies menin-MLL interaction inhibition (IC50 < 0.5 µM) .
- Acetylcholinesterase inhibition : Ellman’s assay measures IC50 values for neuroactive compounds .
Q. How do spirocyclic derivatives compare to non-spiro analogs in biological activity?
Properties
CAS No. |
646056-21-5 |
---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-2-11(3-4-13-9-11)15(7-1)10-8-12-5-6-14-10/h5-6,8,13H,1-4,7,9H2 |
InChI Key |
UTDCHRIOAZMHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)C3=NC=CN=C3 |
Origin of Product |
United States |
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